sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate is a chemical compound that belongs to the class of phosphinates Phosphinates are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate typically involves the reaction of sodium hypophosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The product is typically purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinates. These products have diverse applications in different fields .
Scientific Research Applications
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sodium hypophosphite: A related compound with similar chemical properties but different applications.
Phosphonic acids: Compounds with a similar phosphorus-oxygen bond but different functional groups.
Phosphine derivatives: Compounds derived from the reduction of phosphinates.
Uniqueness
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H6NaO4P |
---|---|
Molecular Weight |
160.04 g/mol |
IUPAC Name |
sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m1./s1 |
InChI Key |
JHXHBFDOOUMZSP-MUWMCQJSSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)P(=O)(O)[O-].[Na+] |
Canonical SMILES |
CC1C(O1)P(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.